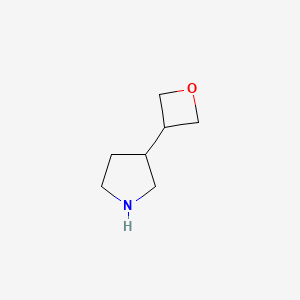![molecular formula C10H11ClN2O2 B1403818 1H-吡咯并[3,2-c]吡啶-2-甲酸乙酯盐酸盐 CAS No. 1187929-10-7](/img/structure/B1403818.png)
1H-吡咯并[3,2-c]吡啶-2-甲酸乙酯盐酸盐
描述
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It is a derivative of pyrrolopyridine, a class of compounds that have been studied for their potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate consists of a pyrrolopyridine core with an ethyl ester functional group . The InChI code for this compound is 1S/C10H10N2O2/c1-2-14-10(13)9-5-7-6-11-4-3-8(7)12-9/h3-6,12H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate has a molecular weight of 190.20 g/mol. It has one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds. Its exact mass and monoisotopic mass are both 190.074227566 g/mol. The topological polar surface area is 55 Ų .科学研究应用
Pharmaceutical Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure is integral to the development of drugs that target a wide range of diseases. For instance, derivatives of this compound have been evaluated for their potential as fibroblast growth factor receptor (FGFR) inhibitors , which play a significant role in the development and progression of certain cancers.
Diabetes Management
Derivatives of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride have been identified as glycogen phosphorylase inhibitors . These inhibitors are promising for the prevention or treatment of diabetes by managing blood glucose levels and could be beneficial in conditions like hyperglycemia and diabetic dyslipidemia.
Cardiovascular Disease Treatment
The compound’s derivatives may also find application in treating cardiovascular diseases due to their ability to modulate blood glucose and lipid levels . This can potentially reduce the risk of atherosclerosis and other heart-related conditions.
Oncology
In the field of oncology, the compound is used to create inhibitors that target abnormal cell growth signaling pathways. Specifically, it has been involved in the design of molecules that inhibit the FGFR signaling pathway, which is crucial in various types of tumors .
Metabolic Syndrome Management
The compound’s role in managing metabolic syndrome is significant due to its impact on glucose and lipid metabolism. It could be used to develop treatments for conditions associated with metabolic syndrome, such as hypertension, hyperlipidemia, and insulin resistance .
安全和危害
未来方向
The future directions for the study and application of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate and related compounds could involve further exploration of their biological activity. For instance, the discovery of orally bioavailable small-molecule inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold has been described .
属性
IUPAC Name |
ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)9-5-7-6-11-4-3-8(7)12-9;/h3-6,12H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXMYSFSTRVCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride | |
CAS RN |
1187929-10-7 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1403738.png)
![8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane](/img/structure/B1403739.png)
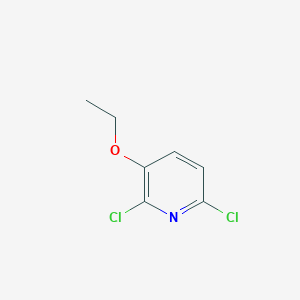
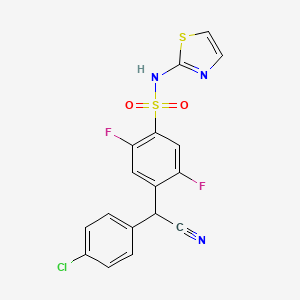
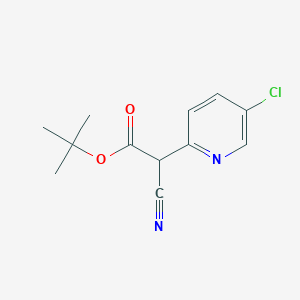
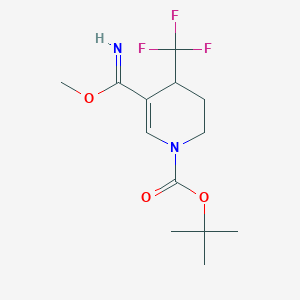

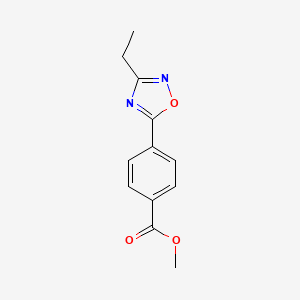
![1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine](/img/structure/B1403749.png)
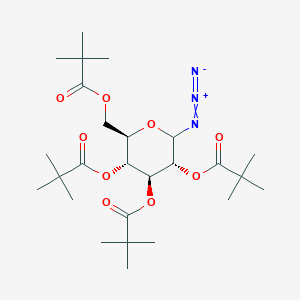


![2-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1403757.png)
